Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
Brand Name: Vulcanchem
CAS No.: 5329-58-8
VCID: VC21097627
InChI: InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11+,12+,13-,14-,15-,16-,17+,18+/m1/s1
SMILES: C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C18H26O10S
Molecular Weight: 434.5 g/mol

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside

CAS No.: 5329-58-8

Cat. No.: VC21097627

Molecular Formula: C18H26O10S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside - 5329-58-8

Specification

CAS No. 5329-58-8
Molecular Formula C18H26O10S
Molecular Weight 434.5 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11+,12+,13-,14-,15-,16-,17+,18+/m1/s1
Standard InChI Key FGJLUHTXBRGPSV-XZILNXCWSA-N
Isomeric SMILES C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator